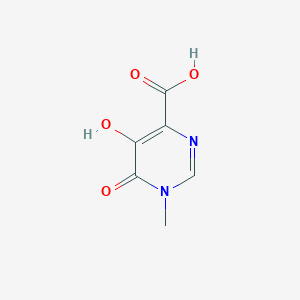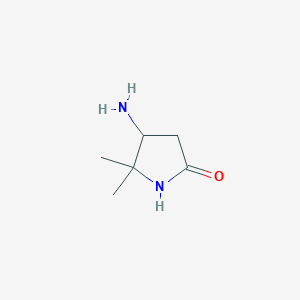![molecular formula C7H9F2NO2 B1480496 7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid CAS No. 1935422-29-9](/img/structure/B1480496.png)
7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid
Descripción general
Descripción
7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid is a chemical compound with the molecular formula C6H9F2N . It is a solid substance that should be stored at room temperature, kept dry and cool .
Molecular Structure Analysis
The InChI code for 7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid is 1S/C6H9F2N.ClH/c7-6(8)4-1-2-9-3-5(4)6;/h4-5,9H,1-3H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid is 169.6 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.Aplicaciones Científicas De Investigación
Synthesis and Derivative Development
The synthesis of 3-azabicyclo[3.2.0]heptane-6-carboxylic acid and its 7-substituted derivatives has been explored as analogues of γ-aminobutyric acid. A key step in these syntheses involves a sensitized, intermolecular [2+2] photocycloaddition, enabling the development of monocyclic and bicyclic derivatives with potential applications in medicinal chemistry due to their bicyclic nature and conformational constraints (Susanne Petz & K. Wanner, 2013).
Medicinal Chemistry Building Blocks
Studies on 3-azabicyclo[4.1.0]heptane-1-carboxylic acid demonstrate its utility as a unique building block in medicinal chemistry. The optimized synthetic route for this compound involves diazomalonate insertion, intramolecular cyclization, and chemoselective reduction, highlighting its potential as a versatile precursor in drug development (Carmela Napolitano et al., 2010).
Catalytic Potential and Enantioselectivity
The catalytic potential of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid in direct aldol reactions has been assessed, with findings suggesting improved selectivity over monocyclic analogues. This indicates the significant role of the carboxylic acid group's geometry in the transition states, potentially offering enhanced enantioselectivity for specific reactions (A. Armstrong et al., 2009).
Structural Analysis and Secondary Structure Formation
Research into homo-thiopeptides based on 7-azabicyclo[2.2.1]heptane-2-endo-carboxylic acid reveals a preference for ordered secondary structures with trans-thioamide bonds. This conformationally constrained β-proline mimic demonstrates significant potential in the study of peptide and protein structure, offering insights into the influence of constrained amino acids on secondary structure formation (Y. Otani et al., 2012).
Conformational Constraints in Drug Design
The synthesis of conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids, including a glutamic acid analogue, underscores the utility of such compounds in drug design. The creation of these analogues from L-serine, involving a key transannular alkylation step, highlights their potential as glutamate receptor modulators or as scaffolds for the development of novel therapeutics (B. P. Hart & H. Rapoport, 1999).
Safety and Hazards
The safety information available indicates that 7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing hands and skin thoroughly after handling, wearing protective gloves and eye protection, and if on skin or in eyes, rinsing cautiously with water .
Propiedades
IUPAC Name |
7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2NO2/c8-7(9)4-3-10-2-1-6(4,7)5(11)12/h4,10H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVIVPPZBMBDME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1(C2(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1480416.png)
![2-(Spiro[2.3]hexan-4-yl)acetic acid](/img/structure/B1480418.png)

![7-Phenyl-5-azaspiro[2.4]heptane](/img/structure/B1480420.png)


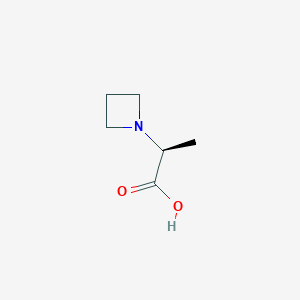
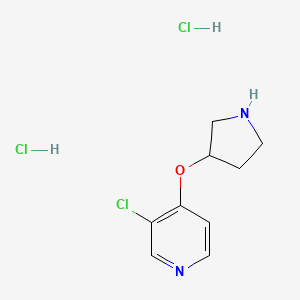
![2-(1,1-dioxidotetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-2(3H)-yl)acetic acid](/img/structure/B1480429.png)
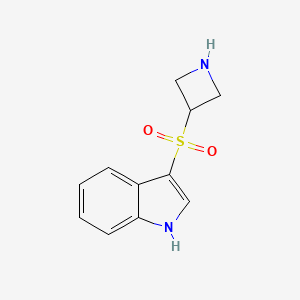
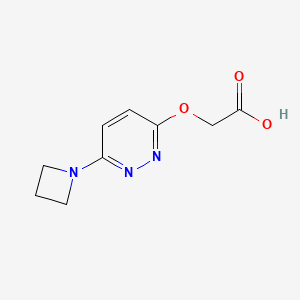
![Spiro[2.6]nonan-1-amine hydrochloride](/img/structure/B1480433.png)
